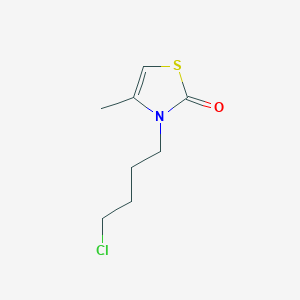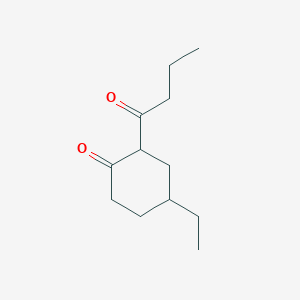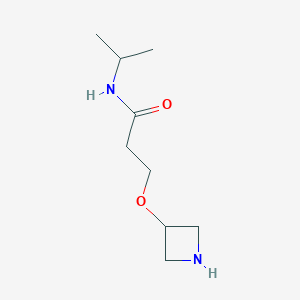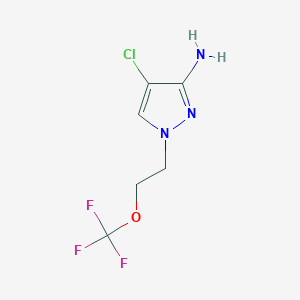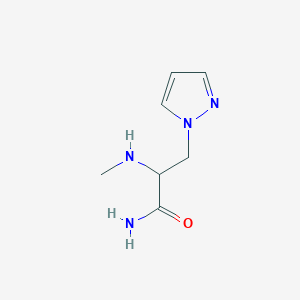
5-Chloro-4-iodo-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
准备方法
The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione typically involves the iodination of 5-chloro-2,3-dihydro-1H-indole-2,3-dione. One common method includes dissolving 5-chloro-2,3-dihydro-1H-indole-2,3-dione in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
化学反应分析
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indole derivatives.
科学研究应用
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, inhibiting their activity. For example, it may inhibit viral replication by binding to viral enzymes or inhibit cancer cell proliferation by targeting specific signaling pathways .
相似化合物的比较
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
5-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom at the 4-position, affecting its chemical reactivity and biological activity.
5-fluoro-2,3-dihydro-1H-indole-2,3-dione: Contains a fluorine atom instead of chlorine, which can significantly alter its chemical properties and biological activities
属性
分子式 |
C8H3ClINO2 |
|---|---|
分子量 |
307.47 g/mol |
IUPAC 名称 |
5-chloro-4-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
InChI 键 |
AQJBGXYZTOJOKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


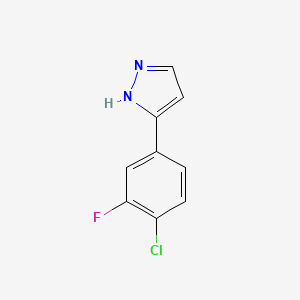

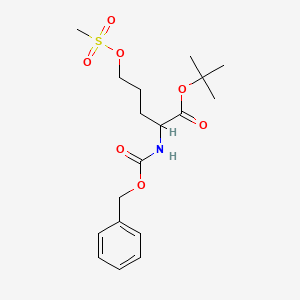
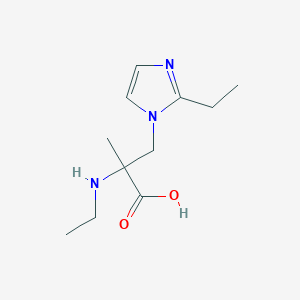
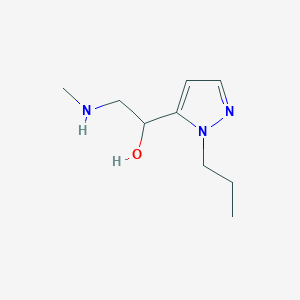
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
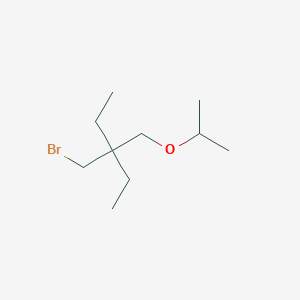

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
